Quinolin-3-yl dimethylcarbamate
Overview
Description
Quinolin-3-yl dimethylcarbamate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
Quinolin-3-yl dimethylcarbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Future Directions
Quinoline and its derivatives have found a variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . There are greater societal expectations that chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing more environmentally friendly synthesis methods for quinoline-based compounds, including Q3DMC.
Mechanism of Action
Target of Action
Quinoline derivatives, including Quinolin-3-yl dimethylcarbamate, have been found to target various proteins and enzymes in the body. One of the primary targets of quinoline derivatives is the estrogen receptor β (ER β) , which plays a crucial role in the development, maintenance, and function of the mammalian reproductive system .
Mode of Action
Quinoline derivatives interact with their targets, such as ER β, by binding selectively to these receptors. This interaction can result in changes in the function of these targets, potentially leading to various biological effects .
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways. For instance, they have been found to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Pharmacokinetics
Quinoline derivatives are generally known for their high and selective activity, as well as low toxicity on human cells .
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on the specific targets and pathways it affects. For instance, if it targets ER β, it could potentially influence the function of the mammalian reproductive system . If it affects DNA synthesis in bacteria, it could lead to bacterial death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of quinoline derivatives has been found to be more efficient under green and clean conditions, using alternative reaction methods .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinolin-3-yl dimethylcarbamate typically involves the reaction of quinoline derivatives with dimethylcarbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Quinolin-3-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Quinolin-3-yl dimethylamine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Quinoline: The parent compound of quinolin-3-yl dimethylcarbamate, known for its wide range of biological activities.
Quinolin-2-yl dimethylcarbamate: A similar compound with a different substitution pattern on the quinoline ring.
Quinolin-4-yl dimethylcarbamate: Another related compound with substitution at the 4-position of the quinoline ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethylcarbamate group can enhance its stability and solubility, making it a valuable compound for various applications.
Properties
IUPAC Name |
quinolin-3-yl N,N-dimethylcarbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)12(15)16-10-7-9-5-3-4-6-11(9)13-8-10/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOIISYPFREZHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=CC=CC=C2N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552590 | |
Record name | Quinolin-3-yl dimethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112934-33-5 | |
Record name | Quinolin-3-yl dimethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.